molecular formula C12H16BNO2 B8187920 [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid

[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid

Cat. No.: B8187920
M. Wt: 217.07 g/mol
InChI Key: AOTXSRBMRLXIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid: is an organoboron compound with the molecular formula C12H16BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Scientific Research Applications

Chemistry: In chemistry, [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-boron bonds makes it valuable in organic synthesis .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug candidate. Boronic acids are known to inhibit proteases and other enzymes, making them useful in the development of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity . This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and stability.

Properties

IUPAC Name

(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7,15-16H,4,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTXSRBMRLXIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCN(C1)CC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.